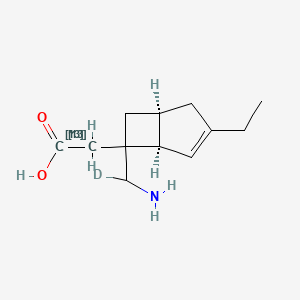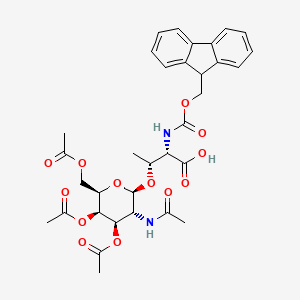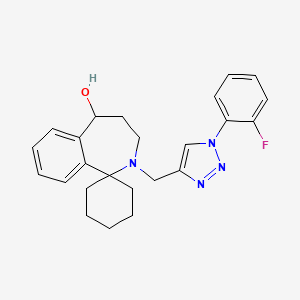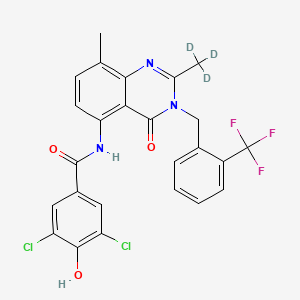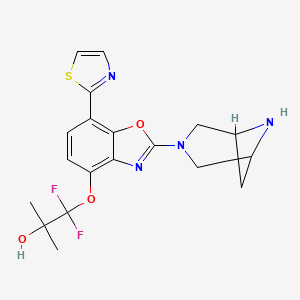
SSTR5 antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of SSTR5 antagonist 3 involves multiple steps, including the formation of the central core and the attachment of functional groups. The synthetic routes typically involve:
Formation of the Central Core: This step involves the construction of the azaspirodecanone core, which is crucial for the compound’s activity.
Attachment of Functional Groups: Various functional groups are attached to the central core to enhance the compound’s potency and selectivity.
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
SSTR5 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the central core may yield a ketone or aldehyde, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
SSTR5 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new synthetic methodologies.
Biology: It is used to investigate the role of SSTR5 in various physiological processes, including hormone secretion and cell signaling.
Industry: It is used in the development of new drugs and therapeutic agents targeting SSTR5.
Wirkmechanismus
SSTR5 antagonist 3 exerts its effects by selectively binding to the SSTR5 receptor, thereby blocking the action of endogenous somatostatin. This binding triggers a conformational change in the receptor, leading to the inhibition of downstream signaling pathways. The molecular targets involved include the transmembrane helices TM3 and TM6, which undergo a rearrangement upon binding . This conformational change facilitates the coupling and activation of G protein, initiating downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
SSTR5 antagonist 3 is unique in its high potency and selectivity for the SSTR5 receptor. Similar compounds include:
SSTR5 antagonist 1: This compound has lower potency and selectivity compared to this compound.
Azaspirodecanone 10: This compound is another highly potent and selective SSTR5 antagonist, which has shown significant efficacy in lowering glucose excursion and increasing circulating incretin hormone levels in mice.
This compound stands out due to its minimal off-target activities and its potential therapeutic applications in various medical conditions .
Eigenschaften
Molekularformel |
C31H36F2N2O5 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
4-[[1-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methylamino]-2-methoxybenzoic acid |
InChI |
InChI=1S/C31H36F2N2O5/c1-4-39-27-16-21(17-28(40-5-2)29(27)22-6-8-23(32)9-7-22)19-35-14-12-31(33,13-15-35)20-34-24-10-11-25(30(36)37)26(18-24)38-3/h6-11,16-18,34H,4-5,12-15,19-20H2,1-3H3,(H,36,37) |
InChI-Schlüssel |
XFYGZKXJXFGWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC(CC3)(CNC4=CC(=C(C=C4)C(=O)O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


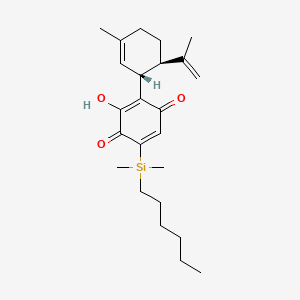

![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)

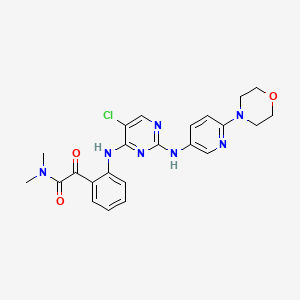
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
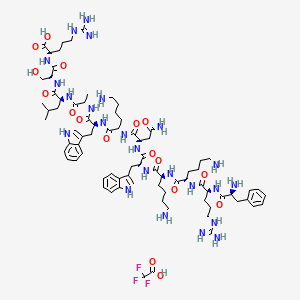
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
